(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group and an ethoxy group attached to a tetrahydronaphthalene ring, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps, including the formation of the tetrahydronaphthalene ring, introduction of the amino group, and ethoxylation. One common method involves the reduction of a corresponding nitro compound followed by ethoxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydronaphthalene derivatives with different substituents, such as:
- (1R,2R)-2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- (1R,2R)-2-Amino-6-propoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- (1R,2R)-2-Amino-6-butoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
The uniqueness of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, may enhance its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3/t11-,12-/m1/s1 |
InChI Key |
SCVKFDIGECJLBJ-VXGBXAGGSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)[C@H]([C@@H](CC2)N)O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(CC2)N)O |
Origin of Product |
United States |
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